4-Phenyl-1-[(2-trifluoromethyl-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a trifluoromethyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization. The phenyl and trifluoromethyl groups are then introduced through additional substitution reactions. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include phenyl halides, trifluoromethylating agents, and piperidine derivatives. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and trifluoromethyl-substituted compounds. Examples include:
- ETHYL 4-PHENYL-1-({[2-(FLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE
- ETHYL 4-PHENYL-1-({[2-(CHLOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 4-PHENYL-1-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXYLATE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25F3N2O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H25F3N2O3/c1-2-31-21(30)22(17-8-4-3-5-9-17)12-14-28(15-13-22)16-20(29)27-19-11-7-6-10-18(19)23(24,25)26/h3-11H,2,12-16H2,1H3,(H,27,29) |
InChI Key |
BXTZMTSEMZLCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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